N6022 (CAS: 1208315-24-5) is a first-in-class, fully reversible small-molecule inhibitor of S-nitrosoglutathione reductase (GSNOR), also known as alcohol dehydrogenase 5 (ADH5) [1]. By selectively inhibiting GSNOR with an IC50 of 8 nM, N6022 prevents the breakdown of S-nitrosoglutathione (GSNO), thereby modulating endogenous nitric oxide (NO) homeostasis [2]. For scientific procurement, N6022 serves as a highly validated reference compound for acute respiratory and inflammatory preclinical models, offering a characterized structural profile for investigating nitrosative biology.
Substituting N6022 with generic alcohol dehydrogenase (ADH) inhibitors or early-stage tool compounds routinely fails due to the high structural homology across the ADH enzyme family, which leads to off-target metabolic disruption [1]. Generic inhibitors often block ADH IB and ADH II, interfering with standard short-chain alcohol metabolism and confounding in vivo toxicity data. Furthermore, while later-generation GSNOR inhibitors like N91115 (Cavosonstat) are optimized for oral bioavailability and systemic chronic dosing, N6022 was explicitly designed with low oral bioavailability to maximize efficacy via intravenous and inhaled delivery routes[2]. Using an oral-optimized analog in acute, localized airway hyperresponsiveness assays will result in incorrect pharmacokinetic distribution and compromised efficacy readouts.
N6022 demonstrates quantifiable selectivity for GSNOR (ADH class III) over other alcohol dehydrogenase family members. In comparative biochemical assays, N6022 exhibited an IC50 of 8 nM against GSNOR, while showing reduced potency against ADH IB (IC50 = 21 μM) and ADH II (IC50 = 67 μM) [1]. This >1000-fold selectivity margin prevents the disruption of standard ethanol and short-chain alcohol metabolism.
| Evidence Dimension | Enzymatic Inhibition (IC50) |
| Target Compound Data | 8 nM (GSNOR) |
| Comparator Or Baseline | ADH IB (21,000 nM) and ADH II (67,000 nM) |
| Quantified Difference | >1000-fold selectivity for GSNOR |
| Conditions | In vitro biochemical assay using GSNO and ethanol substrates |
Procuring a highly selective inhibitor prevents confounding metabolic off-target effects in complex cellular assays involving alcohol dehydrogenases.
While later-generation GSNOR inhibitors like N91115 (Cavosonstat) were developed specifically for high oral bioavailability in chronic dosing, N6022 was structurally optimized for intravenous and inhaled delivery routes due to its inherently low oral bioavailability [1]. In preclinical asthma models, a single IV dose of N6022 at 0.01 mg/kg was sufficient to significantly attenuate methacholine-induced bronchoconstriction, demonstrating high potency when delivered systemically or locally [2].
| Evidence Dimension | Optimal Administration Route and Efficacy Threshold |
| Target Compound Data | IV or Inhaled (Efficacious at ≥0.01 mg/kg IV) |
| Comparator Or Baseline | N91115 (Optimized for oral bioavailability) |
| Quantified Difference | Divergent pharmacokinetic optimization (localized/IV vs. systemic oral) |
| Conditions | Murine ovalbumin (OVA)-induced asthma model |
Buyers designing acute, localized respiratory assays or IV-dosed preclinical models should select N6022 over oral-optimized analogs like N91115.
N6022 is a lipophilic pyrrole-based compound that is practically insoluble in aqueous buffers (<0.1 mg/mL) but exhibits robust solubility in organic solvents, reaching up to 25 mg/mL in anhydrous DMSO . For in vivo applications, N6022 requires a structured co-solvent system (e.g., DMSO, PEG300, and Tween-80) to prevent precipitation, though it can remain stable in serum solutions up to 5 mg/mL.
| Evidence Dimension | Maximum Solubility |
| Target Compound Data | 25 mg/mL in anhydrous DMSO; 5 mg/mL in serum |
| Comparator Or Baseline | Aqueous buffers (<0.1 mg/mL) |
| Quantified Difference | >250-fold increase in solubility using DMSO vs. water |
| Conditions | Standard laboratory formulation conditions at room temperature |
Understanding the strict requirement for anhydrous DMSO and co-solvents ensures buyers procure the necessary excipients to avoid costly in vivo formulation failures.
In standard biochemical assays, N6022 acts as a tight-binding inhibitor because its IC50 (8 nM) approaches the active enzyme concentration (e.g., 11-12.6 nM) [1]. Unlike standard competitive inhibitors where enzyme concentration is negligible compared to inhibitor concentration, N6022's tight-binding nature requires researchers to account for bisubstrate kinetics (NAD+/NADH) and exact enzyme molarity to ensure reproducible IC50 calculations across different laboratory setups [1].
| Evidence Dimension | Inhibitor-to-Enzyme Ratio at IC50 |
| Target Compound Data | IC50 (8 nM) ≈ Active Enzyme Concentration (11 nM) |
| Comparator Or Baseline | Standard Michaelis-Menten inhibitors (IC50 >> Enzyme Concentration) |
| Quantified Difference | Requires tight-binding kinetic models rather than standard steady-state assumptions |
| Conditions | GSNO reduction assay with 0.5 μg/mL GSNOR |
Procurement of N6022 for high-throughput screening requires assay developers to adapt their kinetic models, ensuring lot-to-lot reproducibility in potency validation.
Directly following from its optimization for intravenous and inhaled delivery [1], N6022 is a primary choice for acute asthma and chronic obstructive pulmonary disease (COPD) models. Its ability to act rapidly at doses as low as 0.01 mg/kg IV makes it highly suitable for nebulizer or injection-based preclinical studies where oral dosing is too slow or systemically undesirable.
Due to its >1000-fold selectivity for GSNOR over ADH IB and ADH II [2], N6022 is recommended for cellular assays mapping protein S-nitrosylation. It allows researchers to artificially elevate intracellular S-nitrosoglutathione (GSNO) levels without triggering off-target toxicity or disrupting primary alcohol metabolism.
Because N6022 requires complex co-solvent systems (e.g., DMSO/PEG300/Tween-80) to overcome its <0.1 mg/mL aqueous solubility, it serves as an excellent benchmark compound for pharmaceutical formulation teams developing novel delivery vehicles for highly lipophilic, pyrrole-based active pharmaceutical ingredients (APIs).